Potassium hydroxide monohydrate
Description
Historical Trajectories of Alkali Metal Hydroxide (B78521) Hydrate (B1144303) Investigations
The study of hydrates, chemical compounds that contain water molecules, dates back to the early days of modern chemistry. The initial discoveries of natural gas hydrates are often credited to Sir Humphry Davy in 1811. nih.gov Investigations into the hydrates of alkali metals, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), followed as chemists began to systematically explore the properties of these fundamental substances. Early work by researchers like de Forcrand and Villard in the late 19th and early 20th centuries laid the groundwork for understanding the various hydrated forms of small hydrocarbon and inorganic compounds. nih.gov
Specifically for alkali hydroxides, it was recognized that these compounds readily absorb atmospheric water. chemicalbook.com This hygroscopic nature led to the investigation and identification of specific, stable crystalline hydrates. Potassium hydroxide is known to form a series of such hydrates, including the monohydrate (KOH·H₂O), the dihydrate (KOH·2H₂O), and the tetrahydrate (KOH·4H₂O). wikipedia.orgpersianutab.com Similarly, detailed studies on sodium hydroxide revealed a complex solubility diagram with several stable hydrates, work notably advanced by Spencer Umfreville Pickering in 1893. wikipedia.org These historical investigations were foundational, establishing that the interaction between alkali hydroxides and water was not random absorption but resulted in the formation of distinct chemical entities with defined stoichiometry and structure.
Theoretical Significance of Hydration States in Chemical Reactivity
The presence of water molecules within a crystal lattice, as in potassium hydroxide monohydrate, has profound theoretical significance for the compound's chemical reactivity. melscience.com Hydration is not merely the passive inclusion of water; it actively influences the substance's properties and behavior. melscience.comwisdomlib.org The water of hydration can alter the crystal lattice energy, which in turn affects physical properties like solubility and melting point. melscience.com For instance, the monohydrate form of KOH stabilizes the crystal lattice, making it less prone to deliquescence (absorbing moisture from the air to dissolve) compared to its anhydrous counterpart.
The water molecules in a hydrate can directly participate in chemical reactions. They can act as ligands, be involved in proton transfer mechanisms, or influence the stereochemistry of a reaction. geoscienceworld.org In solution, the process of hydration surrounds ions with water molecules, a phenomenon known as solvation, which is critical for many chemical reactions that occur in aqueous media. melscience.com The way water molecules are structured within the solid state can be a precursor to their behavior in solution. Furthermore, the energy required to remove the water of hydration (dehydration) is a key thermodynamic parameter that can dictate reaction pathways and product formation, especially in solid-state or high-temperature reactions. geoscienceworld.orgbartleby.com The study of how hydration affects reactivity is crucial for designing and controlling chemical processes, from the synthesis of new materials to understanding biochemical pathways where water's role is central. geoscienceworld.orgyoutube.com
Research Paradigms and Methodological Approaches for Hydrated Inorganic Bases
The investigation of hydrated inorganic bases like this compound is guided by established scientific research paradigms and a suite of sophisticated analytical methodologies. In a broad sense, chemical research often operates under a post-positivist paradigm, which acknowledges that while an objective reality exists, our understanding of it is based on empirical evidence that is subject to interpretation and refinement through continued investigation. This paradigm drives the cycle of hypothesis, experimentation, and model refinement. researcher.life More recently, the "four paradigms" of science—empirical, theoretical, computational, and data-driven—provide a framework for modern materials research. researchgate.net
To characterize a hydrated compound, researchers employ several key methodological approaches:
Diffraction Methods: Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal, including the positions of the water molecules and the hydroxide ions relative to the potassium cations. nih.govtruman.edu For materials that cannot be grown into large single crystals, powder X-ray diffraction (PXRD) provides crucial information about the crystal system and phase purity. nih.gov
Spectroscopic Techniques: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecules within the crystal. youtube.com These techniques can identify the presence of water and hydroxide groups and provide information about the hydrogen bonding interactions within the crystal lattice. aip.org
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for studying the dehydration process. nih.govhitachi-hightech.com TGA measures the change in mass as a sample is heated, allowing for the quantification of water molecules in the hydrate. walshmedicalmedia.com DSC measures the heat flow associated with thermal transitions, such as melting and dehydration, providing important thermodynamic data. nih.gov
Together, these methods allow for a comprehensive understanding of the structure, stability, and properties of hydrated inorganic bases, enabling researchers to connect the compound's structure at the atomic level to its macroscopic chemical behavior.
Detailed Research Findings
Research on this compound has provided specific data on its physical and structural properties, distinguishing it from the anhydrous form.
Physical and Chemical Properties
This compound is a white crystalline solid. persianutab.com Its properties are distinct from anhydrous KOH, particularly its melting point and hygroscopicity. The monohydrate form is noted to be less hygroscopic than the anhydrous version. The dissolution of KOH in water is a highly exothermic process. wikipedia.org
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | H₃KO₂ or KOH·H₂O |
| Molecular Weight | 74.121 g/mol nih.gov |
| Appearance | White crystalline solid persianutab.com |
| Melting Point | 143 °C |
| IUPAC Name | potassium;hydroxide;hydrate nih.gov |
| CAS Number | 26288-25-5 nih.gov |
Structural Data
The crystal structure of potassium hydroxide and its hydrates has been a subject of study to understand the arrangement of ions and water molecules. In anhydrous KOH at room temperature, the hydroxide groups are ordered, leading to a distorted environment around the potassium ions, with K⁺-OH⁻ distances varying based on the orientation of the OH group. wikipedia.orgpersianutab.com The monohydrate form, KOH·H₂O, possesses its own distinct crystalline structure.
Table 2: Structural Information for this compound
| Parameter | Details |
|---|---|
| Crystal System | Rhombohedral |
| Key Feature | One water molecule is integrated per formula unit of KOH in the crystal lattice. |
| Bonding | Strong ionic bonding between K⁺ and OH⁻ ions. |
Properties
Molecular Formula |
H3KO2 |
|---|---|
Molecular Weight |
74.121 g/mol |
IUPAC Name |
potassium;hydroxide;hydrate |
InChI |
InChI=1S/K.2H2O/h;2*1H2/q+1;;/p-1 |
InChI Key |
LUMVCLJFHCTMCV-UHFFFAOYSA-M |
Canonical SMILES |
O.[OH-].[K+] |
Synonyms |
potassium hydroxide potassium hydroxide monohydrate potassium hydroxide tetrahydrate potassium hydroxide, 39K-labeled potassium hydroxide, 41K-labeled |
Origin of Product |
United States |
Crystalline Structure and Solid State Phenomena of Potassium Hydroxide Monohydrate
Crystallographic Analysis of KOH·H₂O
Potassium hydroxide (B78521) monohydrate (KOH·H₂O) is a stable hydrated form of potassium hydroxide. Unlike its anhydrous counterpart, the monohydrate incorporates one water molecule per unit of KOH within its crystal lattice. This incorporation of water leads to distinct physical and chemical properties.
Rhombohedral Lattice Parameters and Atomic Positioning
KOH·H₂O adopts a rhombohedral crystalline structure. At room temperature, the hydroxide (OH⁻) groups are ordered, leading to a distorted environment around the potassium (K⁺) ions. The distances between potassium and hydroxide ions range from 2.69 to 3.15 Å, depending on the orientation of the hydroxide group. wikipedia.org In contrast, at higher temperatures, solid potassium hydroxide (KOH) crystallizes in the sodium chloride (NaCl) crystal structure, where the OH⁻ group is disordered and effectively spherical. wikipedia.org
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Notes |
|---|---|---|---|---|
| KOH·H₂O | Rhombohedral | - | - | Adopts a rhombohedral structure at room temperature. |
| KOH (high temp.) | Cubic (NaCl type) | - | - | Disordered OH⁻ group. wikipedia.org |
| KOH (room temp.) | Monoclinic | C₂²–P2₁ | a=3.95, b=4.00, c=5.73, β=103.6° | Distorted octahedron of oxygen atoms around each potassium atom. aip.orgnorthwestern.edu |
Influence of Ionic Bonding on Crystalline Stability
The stability of the crystalline structure of potassium hydroxide monohydrate is significantly influenced by strong ionic bonding between the potassium (K⁺) and hydroxide (OH⁻) ions. This strong electrostatic attraction is a primary factor contributing to the stability of the ionic solid. sparkl.me The stability of an ionic crystal is also related to its lattice energy, which is the energy required to separate the solid into its gaseous ions. sparkl.me Factors such as higher ionic charges and smaller ionic radii lead to stronger electrostatic forces and thus greater stability. sparkl.me The presence of water molecules in the monohydrate form also contributes to the stability of the crystal lattice, making it less prone to deliquescence compared to anhydrous KOH.
Interfacial and Surface Chemistry of Solid Potassium Hydroxide Hydrates
The surface chemistry of potassium hydroxide hydrates plays a crucial role in various applications, particularly in the modification of other materials and in solid-state reactions.
Surface Functionalization Studies on Active Carbons
Potassium hydroxide is widely used in the chemical activation of carbonaceous materials to produce activated carbons with high surface areas and well-developed porosity. oak.go.kr The activation process with KOH enhances the specific surface area and leads to the formation of hydroxyl (–OH) functional groups on the carbon surface. oak.go.krresearchgate.net This surface functionalization is a result of oxidation reactions catalyzed by KOH at high temperatures, where carbon atoms on the outer surface are oxidized, leading to the creation of pores. oak.go.krresearchgate.net The intercalation of potassium ions into the carbon matrix can also accelerate the liberation of carbon, further developing the porous structure. oak.go.kr
Phase Equilibria and Thermodynamic Studies of Potassium Hydroxide-Water Systems
The behavior of potassium hydroxide in aqueous environments is fundamental to its numerous applications. Understanding the phase equilibria and thermodynamic properties of the potassium hydroxide-water system is crucial for controlling processes such as crystallization, dissolution, and chemical reactions. This section delves into the specifics of hydrate (B1144303) formation, stability, and the energetic changes associated with these phenomena, including interactions within more complex ternary systems.
Characterization of Hydrate Formation and Stability Across Temperature Ranges
Potassium hydroxide (KOH) is known to form a series of crystalline hydrates, where water molecules are incorporated into the crystal lattice. wikipedia.org The specific hydrate that is stable depends on the temperature and concentration of the solution. The primary hydrates identified are the monohydrate (KOH·H₂O), the dihydrate (KOH·2H₂O), and the tetrahydrate (KOH·4H₂O). wikipedia.orgcdnsciencepub.com
Early studies and more recent investigations have established the temperature ranges for the stability of these hydrates. Anhydrous potassium hydroxide is the stable form above 143°C. cdnsciencepub.com Below this temperature, the monohydrate becomes stable. cdnsciencepub.com As the temperature is lowered further, the dihydrate and then the tetrahydrate are the successively stable forms. cdnsciencepub.comresearchgate.net The phase diagram for the KOH-H₂O binary system shows a eutectic point at -66°C, where the tetrahydrate is in equilibrium with ice and a solution containing approximately 50% potassium hydroxide. cdnsciencepub.com
Research on the ternary system involving potassium carbonate confirms the stability of the di- and tetrahydrates of potassium hydroxide at various low temperatures, ranging from 25°C down to -60°C. researchgate.net
Table 1: Stability of Potassium Hydroxide Hydrates
| Hydrate Form | Condition of Stability |
|---|---|
| Anhydrous KOH | Stable above 143°C cdnsciencepub.com |
| Monohydrate (KOH·H₂O) | Stable below 143°C cdnsciencepub.com |
| Dihydrate (KOH·2H₂O) | Stable at lower temperatures than the monohydrate cdnsciencepub.comresearchgate.net |
Calorimetric Determination of Enthalpies of Formation and Dissolution
The dissolution of potassium hydroxide in water is a strongly exothermic process, releasing significant heat. e3s-conferences.org Constant-pressure calorimetry is a common experimental technique used to measure the enthalpy change (ΔH) for such reactions. libretexts.org In a typical experiment, a known mass of solid potassium hydroxide is dissolved in a specific volume of water within a calorimeter, and the resulting temperature change of the solution is measured. libretexts.orgchegg.com
From the temperature increase, the mass of the solution, and the specific heat capacity of the solution (often approximated as that of pure water), the heat released (q) can be calculated. libretexts.org This value is then used to determine the enthalpy of dissolution (ΔH_soln) in kilojoules per mole of the solute. libretexts.org Because the temperature of the solution increases, the dissolution process is identified as exothermic. libretexts.org
Experimental studies have quantified the heat released during the dissolution of KOH. For instance, creating a 70% KOH solution under natural mixing conditions can increase the solution temperature by up to 73.6°C, which corresponds to an exothermic heat release of 340.9 kJ/kg. e3s-conferences.org With forced stirring, the temperature increase and heat release can be even greater. e3s-conferences.org
Table 2: Enthalpy of Dissolution for Potassium Hydroxide in Water
| Parameter | Value | Conditions |
|---|---|---|
| Heat Released | 5.13 kJ | Dissolving 5.03 g of KOH in 100.0 mL of water libretexts.org |
| Temperature Change | +11.7°C (from 23.0°C to 34.7°C) | Dissolving 5.03 g of KOH in 100.0 mL of water libretexts.org |
| Temperature Change | +1.57°C (from 25.00°C to 26.57°C) | Dissolving 0.760 g of KOH in 114.00 g of water chegg.com |
| Maximal Exothermal Heat | 340.9 kJ/kg | 70% KOH solution concentration with natural mixing e3s-conferences.org |
High-temperature oxide melt solution calorimetry is a sophisticated technique used to determine the standard enthalpy of formation for complex compounds like hydrotalcite-like solids, which involve hydroxide layers. ku.eduresearchgate.net This method involves dissolving the sample in a molten salt solvent (like lead borate) at high temperatures (e.g., 973 K) and measuring the heat effect. ku.edu
Investigation of Ternary Phase Diagrams Involving Potassium Carbonate Hydrates
The study of the ternary system KOH–K₂CO₃–H₂O is particularly relevant for industrial processes where potassium carbonate is a common impurity in potassium hydroxide solutions. cdnsciencepub.com Phase diagrams for this system have been determined at temperatures ranging from 25°C down to -60°C. cdnsciencepub.comresearchgate.net
These investigations show that within this temperature range, the stable hydrates of potassium hydroxide are the dihydrate (KOH·2H₂O) and the tetrahydrate (KOH·4H₂O). cdnsciencepub.comresearchgate.net For potassium carbonate, the stable forms are the sesquihydrate (K₂CO₃·1.5H₂O) and the hexahydrate (K₂CO₃·6H₂O). cdnsciencepub.comresearchgate.net No evidence of compound formation between potassium hydroxide and potassium carbonate was detected in these studies. cdnsciencepub.comresearchgate.net
The phase diagrams consist of univariant curves, which represent solutions saturated with one solid phase, and isobaric invariant points (or triple points), where the solution is in equilibrium with two solid phases. cdnsciencepub.com For example, at 30°C, a univariant point exists where the solution contains 55.14% KOH and 2.05% K₂CO₃, and the equilibrium solid phases are KOH·2H₂O and K₂CO₃·1.5H₂O. cdnsciencepub.com At -18°C, another such point occurs with a solution of 8.80% KOH and 36.11% K₂CO₃ in equilibrium with K₂CO₃·6H₂O. cdnsciencepub.com The addition of KOH generally decreases the solubility of potassium carbonate, a typical salting-out effect.
Table 3: Selected Univariant Points in the KOH–K₂CO₃–H₂O System
| Temperature (°C) | Solution Composition (wt%) | Equilibrium Solid Phases |
|---|---|---|
| 25 | 54.3% KOH, 1.3% K₂CO₃ | KOH·2H₂O, K₂CO₃·1.5H₂O |
| 0 | 50.8% KOH, 0.9% K₂CO₃ | KOH·2H₂O, K₂CO₃·1.5H₂O |
| -20 | 46.8% KOH, 0.4% K₂CO₃ | KOH·2H₂O, K₂CO₃·1.5H₂O |
| -40 | 48.9% KOH, 1.4% K₂CO₃ | KOH·4H₂O, K₂CO₃·6H₂O |
| -60 | 45.1% KOH, 0.1% K₂CO₃ | KOH·4H₂O, Ice |
Data extracted from phase diagrams presented in the Canadian Journal of Chemistry, 1958. cdnsciencepub.com
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Potassium hydroxide | KOH |
| This compound | KOH·H₂O |
| Potassium hydroxide dihydrate | KOH·2H₂O |
| Potassium hydroxide tetrahydrate | KOH·4H₂O |
| Potassium carbonate | K₂CO₃ |
| Potassium carbonate sesquihydrate | K₂CO₃·1.5H₂O |
| Potassium carbonate hexahydrate | K₂CO₃·6H₂O |
| Water | H₂O |
| Ice | H₂O(s) |
Advanced Synthesis and Purification Methodologies for Research Grade Potassium Hydroxide Monohydrate
Electrochemical Production Routes and Process Optimization
The primary industrial method for producing potassium hydroxide (B78521) is through the electrolysis of a potassium chloride (KCl) solution, a variant of the chlor-alkali process. epa.govwikipedia.org Optimization of this process is critical for obtaining high-purity KOH suitable for further purification into research-grade material.
Modern chlor-alkali processes predominantly utilize membrane cell technology, which has largely superseded older, less efficient methods like the mercury cell and diaphragm cell processes. yarchive.netgoogle.com The key to the high purity achieved with membrane cells is the use of a cation-selective membrane that separates the anode and cathode compartments. wikipedia.org
In this process, a saturated brine of potassium chloride is fed into the anode chamber, where chloride ions are oxidized to form chlorine gas. The membrane allows potassium ions (K⁺) to pass into the cathode chamber but blocks the passage of chloride ions and other anions. wikipedia.org In the cathode chamber, water is reduced to produce hydroxide ions (OH⁻) and hydrogen gas. The potassium ions combine with the hydroxide ions to form a high-purity potassium hydroxide solution. wikipedia.org The resulting KOH solution is typically around 32-33% in concentration and contains very low levels of chloride contamination, making it an ideal starting material for research-grade products. yarchive.net
The efficiency and longevity of the ion-exchange membrane are paramount. Therefore, the purity of the initial potassium chloride brine is crucial. Impurities such as calcium, magnesium, and sulfates must be removed from the brine before it enters the electrolysis cell, as they can precipitate and damage the delicate membrane, leading to increased energy consumption and costly downtime. yarchive.net
The concentration and purity of the potassium hydroxide produced are highly dependent on the precise control of several electrolysis parameters. These parameters are carefully optimized to maximize efficiency and product quality.
| Parameter | Optimal Range/Condition | Influence on Product Concentration and Purity |
| KOH Concentration (Catholyte) | ~30-33 wt% | Balances high ionic conductivity with manageable viscosity. Higher concentrations can reduce efficiency due to increased viscosity and gas bubble formation on electrodes. |
| KCl Concentration (Anolyte) | 250-350 g/L | Maintaining this concentration range is crucial for achieving high current efficiency. |
| Current Density | 1.0 - 5.0 kA/m² | Directly impacts the rate of KOH production. Higher densities increase production rate but can also increase energy consumption. |
| Operating Temperature | 60 - 100 °C | Higher temperatures enhance reaction kinetics and ionic conductivity, reducing the energy required for electrolysis. |
| Electrolyte Flow Rate | Variable | Affects the removal of products and replenishment of reactants at the electrode surfaces, influencing overall cell efficiency. |
This table presents a summary of key electrolysis parameters and their effects on KOH production, based on findings from multiple research sources. veolianorthamerica.comgoogle.comresearchgate.netgoogle.comwordpress.com
Crystallization-Based Purification Techniques
Following electrochemical synthesis, the resulting potassium hydroxide solution undergoes further purification, primarily through crystallization, to isolate the monohydrate form and remove residual impurities.
Potassium hydroxide can form several crystalline hydrates, including the monohydrate (KOH·H₂O), dihydrate (KOH·2H₂O), and tetrahydrate (KOH·4H₂O). The formation of a specific hydrate (B1144303) is dependent on the temperature and concentration of the solution, as illustrated in the KOH-H₂O phase diagram. To isolate potassium hydroxide monohydrate, a saturated KOH solution is carefully cooled under controlled conditions. The rate of cooling is a critical parameter, with slow, controlled temperature reduction (e.g., 0.1–5 °C/h) favoring the growth of large, pure crystals. Seeding the saturated solution with pre-existing KOH crystals can be employed to initiate and guide the crystallization process, preventing spontaneous, uncontrolled nucleation and resulting in a more uniform crystal size distribution.
A common impurity in potassium hydroxide is potassium carbonate (K₂CO₃), formed by the absorption of atmospheric carbon dioxide. researchgate.net Several methods are used to remove carbonate contamination.
One effective method is through precipitation by adding a calcium compound. The historical "causticizing" process involved adding calcium hydroxide (slaked lime) to a potassium carbonate solution to precipitate calcium carbonate, leaving KOH in the solution. wikipedia.orgwordpress.comquora.com A more modern approach for purifying KOH solutions involves treating the solution with excess solid calcium oxide (CaO), which reacts with the carbonate ions to form insoluble calcium carbonate. This precipitate is then removed by filtration. researchgate.net Barium hydroxide can also be used for this purpose, precipitating barium carbonate.
Another technique leverages the differential solubility of potassium hydroxide and potassium carbonate in certain organic solvents. Potassium carbonate is significantly less soluble in ethanol (B145695) than potassium hydroxide. youtube.com By dissolving the impure KOH in ethanol, the potassium carbonate can be precipitated and subsequently removed by filtration, yielding a purified ethanolic solution of KOH from which the solid can be recovered. youtube.com
Regenerative and Recovery Processes in Industrial Chemistry Contexts
In various industrial applications, potassium hydroxide is not consumed but rather acts as a reagent or catalyst, becoming contaminated in the process. Regenerative and recovery processes are therefore economically and environmentally crucial for recycling this valuable chemical.
One prominent example is in the petroleum refining industry, where KOH is used to neutralize hydrofluoric acid catalysts. The resulting spent potassium fluoride (B91410) (KF) can be processed to regenerate potassium hydroxide, which is then returned to the industrial process in a closed-loop system. epa.govveolianorthamerica.com
In manufacturing processes, such as the production of metal castings where KOH is used to dissolve ceramic cores, the spent KOH solution can be recovered. This is typically achieved by evaporating the excess water to re-concentrate the solution to its effective strength, after which it can be reintroduced into the system. This significantly reduces waste and the need for fresh KOH. cloudinary.com
Furthermore, in applications like alkaline fuel cells, the potassium hydroxide electrolyte can become contaminated with potassium carbonate over time. Regenerative processes have been developed to separate and remove the accumulated carbonate, often through electrolysis or precipitation, allowing the purified KOH electrolyte to be reused. google.com Another innovative approach involves the separation of potassium from waste KOH solutions by bubbling carbon dioxide through the solution to precipitate potassium carbonate sesquihydrate. This byproduct can then be utilized in other industries, effectively turning a waste stream into a valuable product. google.com
Solvent Extraction for Potassium Hydroxide Recovery from Complex Solutions
Solvent extraction presents a viable method for the recovery of potassium hydroxide (KOH) from intricate aqueous mixtures, particularly in industrial processes where selective separation is crucial. Research has demonstrated the efficacy of this technique in isolating KOH from solutions containing various metal ions and other impurities.
A systematic investigation into the recovery of KOH from potent potassium aluminate solutions has identified specific alkyl phenols as promising extractants. researchgate.net The study focused on using alkyl phenols with stereo-hindrance of alkyl substituents relative to the hydroxyl functional group. Among the tested compounds, 2,4-di-tert-butylphenol, when dissolved in a 1-octanol (B28484) diluent, exhibited high selectivity for K/Al and good stability for KOH extraction. researchgate.net The mechanism was identified as a pseudo-hydroxide extraction. researchgate.net
The efficiency of this solvent extraction process was evaluated through a multi-stage counter-current extraction and stripping process. The experimental results, based on measured phase equilibrium data, confirmed the feasibility of this approach. For instance, a three-stage counter-current extraction process conducted at 40°C successfully reduced the KOH concentration in a potassium aluminate solution from 528 g/L to 312 g/L. researchgate.net This reduction is significant as it meets the conditions required for the seeded precipitation of aluminum hydroxide (Al(OH)₃). researchgate.net
Another application of solvent extraction involves the removal of potassium from molasses, a complex solution where high potassium content can limit its use as a raw material. In a comparative study, while ion exchange resins showed high potassium loading, they suffered from early breakthrough, hindering industrial application. koreascience.kr Among the tested cationic extractants, saponified PC 88A proved to be the most effective for potassium removal. koreascience.kr A three-stage counter-current extraction simulation demonstrated that 85% of potassium could be removed from a 50 wt% molasses solution using saponified PC 88A. koreascience.kr
Table 1: Efficiency of Solvent Extraction for KOH Recovery
| Process | Complex Solution | Extractant/Method | Key Finding | Citation |
|---|---|---|---|---|
| Multi-stage Counter-Current Extraction | Potassium Aluminate Solution | 2,4-di-tert-butylphenol in 1-octanol | Reduced KOH concentration from 528 g/L to 312 g/L in a three-stage process. | researchgate.net |
| Three-stage Counter-Current Extraction | Molasses (50 wt%) | Saponified PC 88A | 85% removal of potassium. | koreascience.kr |
| Two-Step Precipitation/Solvent Treatment | Aqueous KOH (50%) | CO₂ followed by ethanol | Up to 96% of potassium removed from the solution. | google.com |
Recycling Strategies for Potassium Hydroxide in Catalytic Systems
The recycling of potassium hydroxide is a critical aspect of sustainable industrial chemistry, minimizing waste and reducing costs associated with virgin reagent procurement. veolianorthamerica.com Effective recycling strategies have been developed for various catalytic systems where KOH or potassium salts are utilized.
One prominent example is in the context of hydrofluoric acid (HF) alkylation facilities. In these processes, KOH is used to neutralize part of the HF catalyst, resulting in the formation of potassium fluoride (KF), which is typically handled as waste. veolianorthamerica.com A closed-loop system has been developed to address this, where the on-spec KF streams are transported to a dedicated processing plant. veolianorthamerica.com Using proprietary technology, the KF is converted back into KOH, which is then returned to the industrial customers for reuse in their processes. veolianorthamerica.com This approach offers a lower-cost alternative to purchasing new KOH and minimizes the environmental impact by recycling a waste product. veolianorthamerica.com
Another area where KOH recycling is crucial is in the production of activated carbon. Chemical activation of biomass, such as petroleum coke and carbon black, often employs KOH to achieve high surface areas and pore volumes. researchgate.net However, this process requires large amounts of the chemical and generates significant wastewater. researchgate.net Research has focused on the recovery and recycling of KOH from this wastewater. The recovered aqueous solution, mainly containing KOH and potassium carbonate (K₂CO₃), can be reused in the activation process. researchgate.net Studies have shown that it is possible to recover the KOH solution from the synthesis process to obtain fresh catalysts, thereby reducing production costs. researchgate.net
In the realm of polymer recycling, potassium compounds play a catalytic role. The chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) through glycolysis can be effectively catalyzed by potassium-containing biomass ash. mdpi.comresearchgate.net For instance, calcined banana peels, which are rich in potassium oxide (K₂O) and potassium carbonate (K₂CO₃), have been shown to significantly catalyze the glycolysis of PET. mdpi.comresearchgate.net Under optimal conditions, complete degradation of PET can be achieved. mdpi.comresearchgate.net This process not only recycles the plastic but also valorizes biomass waste, demonstrating a sustainable approach to catalysis where the potassium catalyst is derived from a renewable source. mdpi.comresearchgate.net Similarly, alkaline hydrolysis of PET using KOH is a technology being developed for the depolymerization of PET from textiles, allowing for the recovery of monomers. rsc.org
Table 2: Overview of KOH Recycling Strategies in Catalytic Applications
| Application Area | Catalytic System/Process | Recycling Approach | Key Benefit | Citation |
|---|---|---|---|---|
| HF Alkylation | Neutralization of HF catalyst with KOH | Conversion of resulting potassium fluoride (KF) back to KOH in a closed-loop system. | Provides a lower-cost, reliable source of KOH and minimizes waste. | veolianorthamerica.com |
| Activated Carbon Production | Chemical activation of biomass with KOH | Recovery of KOH and K₂CO₃ from wastewater for reuse in the activation process. | Reduces chemical consumption and waste generation. | researchgate.net |
| PET Plastic Recycling | Catalytic glycolysis of PET | Use of potassium-rich biomass ash (containing K₂O and K₂CO₃) as a catalyst. | Enables simultaneous recycling of plastic and valorization of biomass waste. | mdpi.comresearchgate.net |
| Textile Recycling | Alkaline hydrolysis of PET textiles | Depolymerization using KOH to recover monomers. | Contributes to a circular economy for synthetic textiles. | rsc.org |
Solution Chemistry, Dynamics, and Transport Phenomena of Potassium Hydroxide Monohydrate
Intermolecular Interactions and Solvation Shell Dynamics
Spectroscopic Probing of Hydrogen Bonding in Concentrated Solutions
Spectroscopic investigations of concentrated potassium hydroxide (B78521) solutions provide critical insights into the nature of hydrogen bonding and the local environment of the hydroxide ion. X-ray absorption spectroscopy (XAS) near the oxygen K-edge has been employed to probe the electronic structure and interactions of the hydroxide ion with surrounding water molecules.
In studies of 4 M and 6 M potassium hydroxide solutions, a distinct spectral feature emerges at 532.5 eV, which is well below the pre-edge feature of liquid water at 535 eV. nih.gov This new feature is attributed to the solvated hydroxide (OH⁻) ions. nih.gov The analysis of these spectra indicates that the interaction between the hydroxide ion and the solvating water molecules is fundamentally different from that of halide anions in aqueous solutions. nih.gov
Calculated X-ray absorption spectra suggest that this difference arises from a direct electronic perturbation of the unoccupied molecular orbitals of the water molecules in the first solvation shell. nih.gov This electronic perturbation is considered the primary cause of the observed spectral changes, with geometric distortions of the local hydrogen bond network playing a secondary role. nih.gov Further analysis of Mulliken charge populations points to a significant charge asymmetry between the hydrogen atoms of the solvating water molecules. nih.gov This asymmetry is induced by the electric field of the hydroxide anion and through charge transfer from the ion to the water molecules. nih.gov
Computational results complementary to the spectroscopic data indicate that the hydroxide ion is predominantly "hyper-coordinated," meaning it is surrounded by a larger number of water molecules than might be expected. nih.gov A key finding from these studies is that the hydroxide ion does not readily donate hydrogen bonds to the surrounding water molecules, a characteristic that significantly influences the structure and dynamics of the hydrogen-bonded network in the concentrated solution. nih.gov
Table 1: Spectroscopic Features in Concentrated KOH Solutions
| Feature | Energy (eV) | Attribution |
|---|---|---|
| New Spectral Feature | 532.5 | Solvated OH⁻ ions |
| Liquid Water Pre-edge | 535 | Bulk water molecules |
Molecular Dynamics Simulations of Solvation Structures
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the solvation structures and dynamics in concentrated potassium hydroxide solutions at the atomic level. Both ab initio molecular dynamics (AIMD) and machine learning molecular dynamics (MLMD) have been utilized to model these complex systems, providing detailed information on coordination numbers, bond lengths, and angles.
Simulations of aqueous potassium hydroxide reveal specific hydration numbers for the constituent ions. For the hydroxide ion (OH⁻), the hydration number has been determined to be approximately 5.57(9) from MLMD and 5.34(9) from AIMD. These values are in good agreement with experimental determinations of 5.5(5). github.io For the potassium ion (K⁺), the hydration numbers are calculated to be 7.47(4) from MLMD and 7.9(1) from AIMD. github.io
The accuracy of these simulations is validated by comparing predicted structural parameters with those from AIMD. For instance, in a 6 molal KOH solution at 15 °C, MLMD simulations yield an O-H bond length (rOH) of 0.97(1) Å and an H-O-H angle (θHOH) of 104.8(5)°. github.io These are in close agreement with AIMD predictions of rOH = 0.98(1) Å and θHOH = 104.9(5)°. github.io
MD simulations also shed light on the Grotthuss mechanism, a process of proton hopping that contributes to the high electrical conductivity of hydroxide solutions. github.io Analysis of simulation trajectories confirms that for this transfer to occur, there is a necessary reduction in the number of accepted hydrogen bonds and a slight increase in donated hydrogen bonds to the hydroxide ion. github.io This indicates that the rearrangement of the hydrogen-bond network is a rate-limiting step in the Grotthuss transfer. github.io The computational results also show that the OH⁻ ion exists in a "hyper-coordinated" solvation shell. nih.gov
Table 2: Hydration Numbers and Structural Parameters from Molecular Dynamics Simulations
| Ion/Parameter | MLMD Value | AIMD Value | Experimental/Other Simulation Value |
|---|---|---|---|
| OH⁻ Hydration Number | 5.57(9) | 5.34(9) | 5.5(5) |
| K⁺ Hydration Number | 7.47(4) | 7.9(1) | 7.1(4) |
| rOH (Å) | 0.97(1) | 0.98(1) | - |
| θHOH (°) | 104.8(5) | 104.9(5) | - |
Mechanistic Investigations and Computational Chemical Studies of Potassium Hydroxide Mediated Reactions
Kinetic Analysis of Base-Promoted Organic Transformations
The reaction order with respect to each reactant, including the catalyst, reveals which species are involved in the crucial rate-limiting step of a reaction. The rate constant (k) is a proportionality constant that quantifies the intrinsic speed of the reaction at a given temperature. These parameters are determined by systematically varying the concentration of reactants and monitoring the reaction rate.
Several studies have quantified the kinetics of KOH-mediated processes. For instance, the reaction of potassium hydroxide (B78521) with water vapor has been determined to be second order with respect to water. wikipedia.org In the context of organic transformations, the KOH-catalyzed methanolysis of rapeseed oil to produce biodiesel has been modeled as a sequence of consecutive and competitive reactions, including the primary transesterification and a secondary saponification side reaction. nih.gov Kinetic models for this process have been developed, with some suggesting a first-order reaction with respect to the oil. nih.gov The interaction of KOH with alkyl halides in ethanol (B145695) is another classic example where kinetic analysis can distinguish between reaction mechanisms, such as SN2 and E2. acs.org
Below is a table summarizing kinetic parameters from select potassium hydroxide-involved reactions.
| Reaction | Reactant(s) | Order w.r.t Reactant | Rate Constant (k) | Conditions |
| Reaction with Water Vapor wikipedia.org | H₂O | 2nd Order | 4.66 x 10⁻² hr⁻¹ (m/l)⁻² | 22°C, 20 psig N₂ |
| Methanolysis of Rapeseed Oil nih.gov | Rapeseed Oil | 1st Order (proposed) | 0.0398 min⁻¹ | 240°C, 120 bar |
| Transesterification of Rapeseed Oil with Methanol (B129727) nih.gov | Triglycerides, Diglycerides, Monoglycerides (B3428702) | See Note¹ | Multiple constants determined for each step | 45°C - 65°C |
Note¹: The transesterification process is a three-step reversible reaction. Rate constants for the forward and reverse reactions of triglycerides to diglycerides, diglycerides to monoglycerides, and monoglycerides to glycerol (B35011) have been determined using optimization algorithms like Particle Swarm Optimization (PSO). nih.gov
Isotopic labelling is a powerful technique used to trace the path of atoms through a reaction mechanism. wikipedia.orgnumberanalytics.com By replacing an atom with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H or D), scientists can determine whether a specific bond is broken in the rate-determining step of the reaction. This is known as the kinetic isotope effect (KIE). wikipedia.orgprinceton.edu If breaking a C-H bond is rate-limiting, the reaction will proceed significantly slower when that hydrogen is replaced by deuterium, resulting in a large KIE (kH/kD > 2). libretexts.org
This method has been instrumental in confirming mechanisms of base-promoted elimination reactions. For example, in the E2 reaction of 2-bromopropane, the base (hydroxide or ethoxide) removes a proton from the carbon adjacent to the leaving group in a concerted, rate-limiting step. libretexts.org When the substrate is deuterated at this position, the reaction rate slows considerably. The observed deuterium isotope effect (kH/kD) of 6.7 for the reaction with sodium ethoxide provides strong evidence for the E2 mechanism, confirming the C-H bond is broken in the rate-determining step. libretexts.org
Isotopic labeling has also been used to unravel more complex reaction pathways. In a one-pot, three-component synthesis of 3-sulfonyl-2-aminopyridines catalyzed by KOH, ¹⁵N labeling was employed to confirm that the pyridine (B92270) nitrogen originated from the ammonia (B1221849) source used in the reaction. acs.org Such studies are crucial for validating proposed mechanisms and understanding the precise role of each component in the reaction cascade. acs.org
Quantum-Chemical and Computational Modeling Approaches
While kinetic experiments provide macroscopic data on reaction rates, computational chemistry offers a microscopic view of the reaction, allowing for the characterization of transient species like transition states and the mapping of potential energy surfaces.
Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comresearchgate.netyoutube.com It is widely applied to study chemical reactions, providing detailed insights into the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. By calculating the energy profile along a reaction coordinate, DFT can determine the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. nih.gov
A prime example is the DFT study of the KOH-catalyzed cleavage of the β-O-4 ether linkage, a common and crucial bond in lignin (B12514952). nih.gov These calculations revealed that for a model compound without a γ-carbinol group, the reaction proceeds through a six-membered transition state involving the potassium ion, the hydroxide ion, and the α-carbon. nih.gov The study calculated the activation barrier for the KOH-catalyzed C-O bond cleavage to be a relatively low 6.1 kcal/mol, with a corresponding rate constant of 2.1 x 10⁸ s⁻¹. nih.gov For a more complex substrate containing a γ-carbinol, DFT calculations identified two competing pathways, with the KOH-catalyzed routes having the lowest activation barriers compared to other bases like sodium hydroxide (NaOH) and sodium tert-butoxide (NaOᵗBu). nih.gov Such studies highlight the catalytic efficiency of KOH and provide a molecular-level explanation for its effectiveness in biomass depolymerization. nih.gov
While DFT provides high accuracy, it is computationally expensive, limiting its application to relatively small systems and short timescales. To study dynamic processes like ion transport in solution, researchers are increasingly turning to machine learning interatomic potentials (MLIPs). researchgate.net These potentials are trained on large datasets of DFT calculations to reproduce the potential energy surface with near-quantum accuracy but at a fraction of the computational cost. researchgate.net
Aqueous potassium hydroxide solutions have served as a key case study for the development of MLIPs for hydroxide transport. princeton.edu Research has shown that MLIPs can be surprisingly transferable and efficient. Models trained on a single, intermediate KOH concentration (e.g., 6.26 mol/L) can accurately predict forces and simulate hydroxide transport dynamics across a wide spectrum of concentrations (from 0.56 to 17.98 mol/L). princeton.edu This approach is often more effective than more computationally intensive models trained on diverse concentration datasets. princeton.edu These simulations have also captured emergent phenomena not explicitly included in the training data, such as the formation of hydroxide-hydroxide hydrogen bonds at high concentrations, demonstrating the predictive power of these advanced models. princeton.edu
| MLIP Simulation Parameters for Aqueous KOH princeton.edu |
| System |
| Concentration Range Simulated |
| Optimal Training Concentration |
| Force Prediction Error (at training conc.) |
| Force Prediction Error (at very different conc.) |
| Key Finding |
Computational methods are invaluable for dissecting the mechanisms of fundamental organic reactions catalyzed by potassium hydroxide, such as nucleophilic additions and bond cleavages. numberanalytics.comacademie-sciences.frresearchgate.net The hydroxide ion (OH⁻) from KOH is a strong nucleophile that readily attacks electrophilic centers. patsnap.com
Nucleophilic Addition: The transesterification of triglycerides to form biodiesel is a classic example initiated by a nucleophilic attack. nih.govresearchgate.netacs.org The mechanism involves the deprotonation of an alcohol (e.g., methanol) by KOH to form a highly nucleophilic alkoxide ion. researchgate.net This alkoxide then attacks the electrophilic carbonyl carbon of the triglyceride, proceeding through a tetrahedral intermediate to yield a fatty acid ester and a diglyceride anion. mdpi.com This process repeats for the di- and monoglycerides. nih.gov Similarly, saponification, the hydrolysis of an ester with a base, follows a nucleophilic addition mechanism where the hydroxide ion directly attacks the carbonyl carbon. youtube.comyoutube.comyoutube.com Computational studies can model the energy profiles of these steps, comparing the stability of intermediates and transition states to explain the reaction's progress. academie-sciences.fr
Carbon-Carbon Bond Cleavage: While less common than C-O or C-H bond manipulations, C-C bond cleavage is critical in areas like biomass conversion and polymer degradation. DFT studies have been employed to understand how bases like KOH facilitate such cleavages. In the context of lignin degradation, DFT calculations showed that KOH is a highly effective catalyst for cleaving the β-O-4 C-O ether bond. nih.gov The mechanism involves the hydroxide ion abstracting a proton, which facilitates electronic rearrangement and subsequent bond scission via a low-energy transition state. nih.gov While this example focuses on a C-O bond, the principles are directly applicable to understanding how KOH can promote the cleavage of adjacent, electronically activated C-C bonds in similar substrates. unca.edursc.orgresearchgate.net
Elucidation of Catalytic Cycle Mechanisms
The elucidation of catalytic cycle mechanisms in reactions mediated by potassium hydroxide (KOH) is crucial for optimizing reaction conditions and improving efficiency. This section explores the mechanistic intricacies of KOH catalysis, comparing homogeneous and heterogeneous systems, and delves into its specific roles in transesterification for biodiesel production and hydrothermal gasification.
Comparative Mechanistic Studies of Homogeneous versus Heterogeneous Catalysis
The catalytic behavior of potassium hydroxide can be harnessed in two distinct phases: homogeneous and heterogeneous. In homogeneous catalysis, KOH is in the same phase as the reactants, typically dissolved in the reaction medium. youtube.com Conversely, in heterogeneous catalysis, KOH, often supported on a solid material, exists in a different phase from the reactants. youtube.com
Homogeneous Catalysis:
Homogeneous base catalysts like potassium hydroxide are widely used in industrial applications due to their high activity and the mild reaction conditions required. scispace.com For instance, in biodiesel production, the reaction can be completed within an hour at temperatures between 40 to 65°C and atmospheric pressure. scispace.com The mechanism in a homogeneous system involves the deprotonation of an alcohol by KOH to form an alkoxide. This highly nucleophilic alkoxide then attacks the carbonyl group of the triglyceride, initiating the transesterification process. ripublication.com While efficient, a significant drawback of homogeneous catalysis is the formation of soap as a byproduct, which complicates the purification of biodiesel and adds to production costs due to the need for extensive water washing. scispace.com
Heterogeneous Catalysis:
To overcome the challenges of homogeneous catalysis, heterogeneous catalysts have been developed. These catalysts, such as KOH loaded onto alumina (B75360), offer the advantage of easy separation from the reaction mixture, potential for reuse, and a reduction in downstream processing steps like water washing. scispace.commatec-conferences.org The mechanism in a heterogeneous system is believed to occur on the surface of the catalyst. The reaction still involves the formation of an alkoxide, but the process is localized at the catalyst's active sites. While heterogeneous catalysts can lead to slightly lower yields compared to their homogeneous counterparts under similar conditions, the elimination of soap formation and catalyst reusability often make them a more economically and environmentally friendly option. scispace.comresearchgate.net For example, a study comparing homogeneous KOH with KOH loaded on alumina for biodiesel production found that the homogeneous catalyst gave a slightly higher yield (98.2%) in a shorter time (1 hour) compared to the heterogeneous catalyst (96.8% yield in 2 hours). researchgate.net However, the heterogeneous catalyst could be reused for multiple cycles with reasonable yield. researchgate.net
Interactive Data Table: Comparison of Homogeneous and Heterogeneous KOH Catalysis in Biodiesel Production
| Catalyst Type | Catalyst | Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Homogeneous | Potassium Hydroxide (KOH) | 98.2 | 1 | 70 | High activity, mild conditions scispace.com | Soap formation, difficult to recover scispace.com |
| Heterogeneous | KOH on Alumina | 96.8 | 2 | 70 | Reusable, no soap formation researchgate.net | Slightly lower yield, longer reaction time researchgate.net |
| Heterogeneous | Magnetic Palm Kernel Shell-KOH | 95.78 | 2 | 55 | Reusable, simplified separation matec-conferences.org | Lower yield than homogeneous KOH matec-conferences.org |
Reaction Mechanisms in Transesterification and Biodiesel Production
The mechanism is initiated by the reaction of potassium hydroxide with the alcohol to form a potassium alkoxide and water. ripublication.com This alkoxide is a more potent nucleophile than the alcohol itself.
Step 1: Formation of Diglyceride The potassium alkoxide attacks the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to form an alkyl ester (biodiesel) and a diglyceride anion. ripublication.com
Step 2: Formation of Monoglyceride The diglyceride anion is then protonated by the alcohol present in the reaction mixture, regenerating the alkoxide. The newly formed diglyceride then reacts with another molecule of potassium alkoxide, following the same mechanistic pathway as in Step 1, to produce a second molecule of alkyl ester and a monoglyceride. ripublication.com
Step 3: Formation of Glycerol Finally, the monoglyceride reacts with a third molecule of potassium alkoxide to yield the third molecule of alkyl ester and glycerol as a byproduct. ripublication.com
Although the stoichiometric ratio of alcohol to triglyceride is 3:1, in practice, an excess of alcohol is used to shift the equilibrium towards the formation of the alkyl esters. ripublication.comorientjchem.org The presence of water and free fatty acids in the feedstock can lead to a competing saponification reaction (soap formation), which consumes the catalyst and reduces the biodiesel yield. This is a more significant issue in homogeneous catalysis. scispace.com
Role of Hydroxide in Hydrothermal Gasification
Hydrothermal gasification is a promising technology for converting wet biomass into valuable gaseous fuels, particularly hydrogen. mdpi.com The process utilizes water at subcritical or supercritical conditions as both a solvent and a reactant. mdpi.com The addition of a base, such as potassium hydroxide, has been shown to significantly enhance the efficiency and selectivity of this process. mdpi.com
The primary role of the hydroxide ion (OH⁻) from KOH in hydrothermal gasification is to promote key chemical reactions that lead to increased hydrogen production. mdpi.comresearchgate.net These include:
Promotion of the Water-Gas Shift Reaction: The hydroxide ion facilitates the water-gas shift (WGS) reaction, where carbon monoxide (CO) reacts with water to produce carbon dioxide (CO₂) and hydrogen (H₂). This is a crucial step for increasing the hydrogen yield in the final gas product. mdpi.com
Enhancement of C-C Bond Cleavage: Alkalis like KOH promote the cleavage of carbon-carbon bonds within the complex organic molecules of the biomass. researchgate.net This breaks down larger molecules into smaller, more easily gasifiable intermediates.
Suppression of Char and Tar Formation: In the absence of a catalyst, the gasification of biomass can produce significant amounts of undesirable char and tar. aston.ac.uk The presence of hydroxide ions helps to steer the reaction pathways away from polymerization and condensation reactions that lead to char and tar formation. aston.ac.uk Instead, it favors the decomposition of biomass into smaller, soluble organic compounds, which are then further converted to gases. researchgate.netaston.ac.uk
Studies have shown that in the presence of sodium hydroxide (which functions similarly to potassium hydroxide), the decomposition of glucose (a model biomass compound) shifts from producing char and furfural (B47365) derivatives to forming alkylated and hydroxylated carbonyl compounds. researchgate.netaston.ac.uk The subsequent decomposition of these intermediates leads to a significant increase in hydrogen gas production. researchgate.netaston.ac.uk For instance, at 450 °C and 34 MPa, the gaseous effluent can contain over 80% hydrogen by volume. researchgate.net
Advanced Applications and Materials Science Research Utilizing Potassium Hydroxide Monohydrate
Catalysis in Organic Synthesis and Industrial Processes
As a strong base and an effective nucleophile, potassium hydroxide (B78521) is a versatile catalyst in numerous organic transformations. wikipedia.org Its monohydrate form is often utilized in reactions requiring a basic medium with controlled water content.
Michael Addition Reactions and Related Alkylations
Potassium hydroxide is a classic and effective catalyst for the Michael addition reaction, a fundamental carbon-carbon bond-forming process. Traditionally, this reaction is catalyzed by strong bases like alkali metal alkoxides, and KOH serves as a readily available and efficient alternative. chemicals.co.uk Research has demonstrated that the Michael addition of active methylene (B1212753) compounds (such as diethyl malonate or nitromethane) to chalcones can be effectively catalyzed by potassium hydroxide in anhydrous ethanol (B145695) under ultrasound irradiation. chemicals.co.uk This method affords the corresponding Michael adducts in good to high yields, typically ranging from 75% to 98%, within a relatively short reaction time of 25 to 90 minutes. chemicals.co.uk
Related to this is the C-alkylation of potassium enolates. While strong bases like potassium tert-butoxide are often used, the underlying principle involves the generation of a potassium enolate which then acts as the nucleophile. sigmaaldrich.com Studies have shown that enolates derived from potassium can lead to better yields in α-alkylation reactions compared to those from other alkali metals like lithium. osti.gov
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridazines)
Potassium hydroxide has proven to be a key component in modern, environmentally conscious methods for synthesizing pyridazines, a class of nitrogen-containing heterocyclic compounds with significant pharmacological and biological properties. wikipedia.orgmagtech.com.cn A noteworthy application involves using potassium hydroxide impregnated on alumina (B75360) (KOH-alumina) as a mild, efficient, and recyclable catalyst. wikipedia.orgacs.org This catalytic system enables a one-pot, solvent-free synthesis of highly functionalized and substituted pyridazines. magtech.com.cnacs.org The reaction proceeds by reacting active methylene carbonyl species, 1,2-dicarbonyls, and hydrazine (B178648) hydrate (B1144303) under microwave irradiation, offering a rapid and functionality-tolerant route to these important heterocycles in good yields. wikipedia.orgmagtech.com.cn The use of KOH-alumina represents an environmentally friendly alternative to traditional methods that often require harsh bases or acids and hazardous solvents. wikipedia.org
Saponification and Ester Hydrolysis in Chemical Manufacturing
Saponification, the hydrolysis of an ester using a base, is a cornerstone reaction in chemical manufacturing, most famously in the production of soap. nih.gov Potassium hydroxide is a preferred base for this process, particularly for producing soft or liquid soaps, as the resulting potassium carboxylate salts are more soluble than their sodium counterparts. nih.gov The reaction mechanism involves the nucleophilic attack of the hydroxide ion (OH⁻) from KOH on the electrophilic carbonyl carbon of the ester. merckmillipore.com This forms a tetrahedral intermediate which then eliminates an alkoxide, yielding a carboxylic acid that is immediately deprotonated by the base to form a potassium carboxylate salt and an alcohol. merckmillipore.com This final acid-base step renders the reaction essentially irreversible under basic conditions.
In industrial and laboratory settings, the process is robust and goes to completion. nih.gov For instance, a typical laboratory procedure involves heating an ester with a solution of potassium hydroxide in a methanol-water mixture. researchgate.net Research has also explored rapid analytical methods, such as a five-minute hydrolysis with a 10% alcoholic potassium hydroxide solution for the quantitative determination of certain esters. strath.ac.uk
Functional Materials Development and Modification
The reactivity of potassium hydroxide monohydrate is harnessed in the synthesis and modification of advanced functional materials, where it acts as an activator, a precursor, or a modifying agent to achieve desired material properties.
Kinetic Crystallization Studies in Geopolymer Synthesis
Geopolymers are inorganic polymers synthesized via the alkali activation of aluminosilicate (B74896) source materials like fly ash or metakaolin. nih.gov Potassium hydroxide is a commonly used highly alkaline activating solution in this process. nih.govmdpi.com The choice of activator significantly influences the reaction kinetics and the final properties of the geopolymer. Kinetic studies show that the structure of hydroxide-activated materials, such as those made with KOH, can begin to crystallize during the curing process. nih.gov This contrasts with silicate-activated systems which often remain amorphous. nih.gov
The concentration of the KOH solution is a critical parameter, as higher concentrations can enhance the dissolution of aluminosilicate precursors, which is a key step in the geopolymerization reaction. mdpi.com Research on geopolymers derived from kaolin (B608303) clays (B1170129) has investigated the impact of varying KOH molar concentrations (from 12 to 16 M), curing temperatures, and times to optimize properties like compressive strength. mdpi.com Furthermore, studies on mixed alkali systems have shown that specific molar ratios of sodium hydroxide to potassium hydroxide can be optimized to achieve superior mechanical performance in the final geopolymer material. epo.org
Fabrication of Inorganic Protonic Conductors
Potassium hydroxide is instrumental in the fabrication of inorganic materials with high ionic conductivity, which are essential for electrochemical devices like fuel cells and batteries. mdpi.com While aqueous KOH is well-known as a highly conductive electrolyte in alkaline batteries, its role extends to the creation of solid-state conductors. wikipedia.orgchemicals.co.uk
In one approach, porous polybenzimidazole (PBI) membranes are doped with potassium hydroxide to create solid alkaline fuel cell membranes. The porous structure allows for a high uptake of KOH, which significantly enhances the ionic conductivity of the membrane. Research has shown that a KOH-doped porous membrane can achieve an ionic conductivity of 0.090 S·cm⁻¹, a 1.4-fold increase over its dense counterpart, directly attributable to the higher amount of absorbed potassium hydroxide.
Potassium is also used as a dopant in perovskite-type ceramic oxides, such as yttrium-doped barium cerate-zirconate (BCZY), to create high-temperature proton conductors. mdpi.com Doping the barium sites with potassium has been shown to improve the sinterability, density, chemical stability, and, most importantly, the protonic conductivity of the material, making it a promising electrolyte for solid oxide fuel cells. mdpi.com Additionally, patents for novel inorganic proton conductors list potassium hydroxide as a potential precursor in their synthesis, highlighting its role in the foundational chemistry of these advanced materials.
Interactive Data Table: Research Findings on this compound Applications
| Application Area | Specific Process | Key Finding | Typical Yield/Performance | Reference |
| Catalysis | Michael Addition | KOH under ultrasound irradiation is an effective catalyst for the addition of active methylene compounds to chalcones. | 75-98% yield | chemicals.co.uk |
| Catalysis | Pyridazine Synthesis | KOH-alumina serves as a recyclable, efficient catalyst under solvent-free, microwave conditions. | Good yields, environmentally friendly process. | wikipedia.orgmagtech.com.cnacs.org |
| Catalysis | Ester Hydrolysis | A 10% KOH solution enables rapid hydrolysis of esters for analytical purposes. | 5-minute reaction time for quantitative analysis. | strath.ac.uk |
| Materials Science | Geopolymer Synthesis | KOH concentration and curing conditions significantly affect the compressive strength of kaolin-based geopolymers. | Optimal strength achieved at specific molarities (e.g., 12M and 16M) and temperatures (e.g., 80°C). | mdpi.com |
| Materials Science | Protonic Conductors | Doping porous polybenzimidazole membranes with KOH increases ionic conductivity. | Conductivity increased to 0.090 S·cm⁻¹. | |
| Materials Science | Protonic Conductors | Doping BaCeZrYO₃₋δ with potassium improves protonic conductivity for fuel cells. | Conductivity increased with optimal K doping (e.g., 10 mol%). | mdpi.com |
Synthesis of Doped Metal Oxide Microcrystals (e.g., K+-doped ZnO) for Photocatalysis
Potassium hydroxide plays a crucial role in the synthesis and modification of doped metal oxide microcrystals, such as potassium-doped zinc oxide (K+-doped ZnO), for enhanced photocatalytic applications. The introduction of potassium into the ZnO lattice or on its surface can significantly alter the material's electronic and structural properties, leading to improved performance in the degradation of organic pollutants under light irradiation.
One common synthesis route is the co-precipitation method, where an aqueous solution of potassium hydroxide is added to a zinc salt solution, like zinc acetate (B1210297) dihydrate, to precipitate K+-doped ZnO nanoparticles. sapub.org In this process, KOH acts as a precipitating agent and the source of the potassium dopant. The molar ratio of the zinc precursor to KOH is a critical parameter that influences the final properties of the synthesized material. sapub.org Another approach involves treating titanium dioxide (TiO2) with potassium hydroxide to create photocatalysts with enhanced capabilities for oxidizing airborne pollutants like formaldehyde (B43269). nih.gov This KOH treatment can improve photocatalyst performance by creating pathways that facilitate electron mobility, enhance the separation of photogenerated electron-hole pairs, and promote the formation of highly reactive superoxide (B77818) and hydroxyl radicals. nih.gov
Research has shown that doping ZnO with potassium can shift its light absorption into the visible spectrum, a significant advantage for practical applications that utilize sunlight. sapub.org For instance, K-ZnO nanoparticles synthesized via co-precipitation have demonstrated high efficiency in the photocatalytic degradation of 2-naphthol (B1666908) under direct sunlight, achieving about 95% removal in 70 minutes. sapub.org The enhanced activity is attributed to the presence of potassium and the small particle size of the doped ZnO. sapub.org Similarly, modifying TiO2 with a 0.1 M KOH solution resulted in a photocatalyst (KT-0.1) with superior performance in removing gaseous formaldehyde compared to unmodified TiO2. nih.gov The improved efficiency is linked to better separation of photogenerated charge carriers and reduced charge-transfer resistance. nih.gov
Furthermore, potassium hydroxide is used in wet corrosion processes to create potassium-doped titanium oxide (KTiOxs) nanowires on titanium metal surfaces. mdpi.com These nanostructures, when combined with a support material like aluminum oxyhydroxide (AlO(OH)), form effective composite photocatalysts. mdpi.comelsevierpure.com The concentration of the KOH solution directly influences the potassium content, surface area, and ultimately, the photocatalytic activity of the resulting nanowires. mdpi.comelsevierpure.com
Table 1: Research Findings on K+-doped Metal Oxide Photocatalysis
| Metal Oxide | Synthesis/Modification Method | Target Pollutant | Key Finding | Reference |
| ZnO | Co-precipitation with KOH | 2-Naphthol | Doping with K+ produced a very effective photocatalyst with high response to visible light; ~95% degradation in 70 mins. | sapub.org |
| TiO₂ | Treatment with KOH solutions (0.1 M - 2 M) | Gaseous Formaldehyde | KT-0.1 (0.1 M KOH) showed superior performance due to enhanced charge separation and reduced charge-transfer resistance. | nih.gov |
| TiO₂ | Wet Corrosion Process with KOH (10 mol/L) | Methylene Blue | KTiOxs nanowires on a support yielded high surface area and the highest photocatalytic performance. | mdpi.comelsevierpure.com |
| ZnO | Sol-gel dip coating with K doping | Methylene Blue | K-doped ZnO effectively degrades methylene blue dye, making it useful for wastewater treatment. | researchgate.net |
Electrochemical Systems and Energy Conversion Research
Electrolyte Applications in Advanced Alkaline Batteries and Fuel Cells
Potassium hydroxide is a standard and critical component in the electrolyte solution for a variety of electrochemical systems, most notably alkaline batteries and alkaline fuel cells (AFCs). persianutab.comvynova-group.com Its primary function is to act as an ionic conductor, facilitating the transport of hydroxide ions (OH-) between the anode and the cathode, which is essential for the cell's chemical reactions to produce electricity.
In the realm of fuel cells, potassium hydroxide is the electrolyte used in Alkaline Fuel Cell (AFC) technology. fupubco.comgencellenergy.com AFCs are among the most efficient types of fuel cells, with efficiencies reaching up to 60%, and are capable of operating at low temperatures, even below freezing. fupubco.comgencellenergy.com Typically, an aqueous solution of KOH at a concentration of 30-40% is used. researchgate.net Potassium hydroxide is preferred over other alkalis like sodium hydroxide due to its higher ionic conductivity and solubility. fupubco.com The liquid KOH electrolyte allows for rapid startup and robust performance across a wide range of temperatures. gencellenergy.com Modern AFC designs have developed effective carbon dioxide scrubbing technology to prevent the degradation of the KOH electrolyte from CO2 in the ambient air, a historical challenge for this technology. gencellenergy.com
Table 2: Properties of KOH Electrolytes in Electrochemical Systems
| System | KOH Concentration | Role of KOH | Key Research Finding | Reference |
| Ni/MH Batteries | 4.0 M to 8.5 M | Ionic Conductor (OH-) | Low KOH concentration leads to low degradation but also low discharge capacity. Additives can balance performance. | mdpi.commdpi.com |
| Alkaline Batteries | Standard Solution | Electrolyte | Enables high energy density and a shelf life of up to 10 years. | persianutab.comvynova-group.com |
| Alkaline Fuel Cells (AFCs) | 30-40% (~8 M) | Ionic Conductor (OH-) | Offers high ionic conductivity and efficiency (up to 60%). Operates at low temperatures (e.g., 70°C). | fupubco.comresearchgate.net |
| All-Solid-State Fe-Air Battery | Varied (KOH:LDH ratio) | Hydroxide Ion Conductor | Ionic conductivity of Layered Double Hydroxide (LDH) was markedly enhanced upon addition of KOH. | researchgate.net |
Hydrogen Generation Technologies via Aluminum-KOH Reactions
The chemical reaction between aluminum and an aqueous solution of potassium hydroxide is a well-studied method for producing high-purity hydrogen gas. researchgate.net This process is considered a promising technology for on-demand hydrogen generation, as it consumes only aluminum and water, with potassium hydroxide acting as a catalyst. researchgate.netresearchgate.net
Research has extensively studied the factors influencing the rate of hydrogen generation, including temperature, KOH concentration, and the physical form of the aluminum (e.g., foil, powder, plates). researchgate.netscielo.brscielo.br Studies consistently show that increasing both the temperature and the concentration of the KOH solution leads to a faster reaction and a higher rate of hydrogen production. scribd.comscielo.br For example, experiments using aluminum foil and plates in KOH solutions with concentrations from 1 to 3 mol/L showed that higher temperatures and alkali concentrations accelerated the reaction. scielo.brscielo.br The shape of the aluminum also plays a role; aluminum powder, with its high surface area, generally reacts faster than foils or plates. researchgate.net
Table 3: Hydrogen Generation from Aluminum-KOH Reaction
| Aluminum Form | KOH Concentration | Temperature | Average H₂ Generation Rate | Reference |
| Al Powder (200 mesh) | 0.25 N - 1.0 N | 30°C - 50°C | 3.40 ml/min to 21 ml/min (per 0.1 g Al) | researchgate.net |
| Al Foil (0.02 mm thick) | 1 - 3 mol/L | 295 K - 345 K | Reaction is strongly influenced by temperature and alkali concentration. | scielo.brscielo.br |
| Al Plates (0.5 mm thick) | 1 - 3 mol/L | 295 K - 345 K | Hydrogen yields ranged from 64% to approximately 99%. | scielo.brscielo.br |
| Al Pieces | 5 M | 75°C | Identified as optimal conditions in one study for aluminum corrosion rate. | scribd.com |
Analytical and Spectroscopic Characterization Methodologies for Potassium Hydroxide Monohydrate
X-ray Diffraction for Structural Determination of Hydrates
X-ray diffraction (XRD) stands as a fundamental technique for elucidating the crystal structure of potassium hydroxide (B78521) and its hydrates. researchgate.net Early studies revealed that anhydrous potassium hydroxide (KOH) crystallizes in a monoclinic space group, a determination that corrected previous structural reports. aip.orgnorthwestern.educapes.gov.br This monoclinic structure features a distorted octahedral environment around each potassium ion and zigzag chains of oxygen atoms. aip.orgnorthwestern.educapes.gov.br
Potassium hydroxide is known to form a series of crystalline hydrates, including the monohydrate (KOH · H₂O), dihydrate (KOH · 2H₂O), and tetrahydrate (KOH · 4H₂O). wikipedia.org The structural analysis of these hydrates is critical as the presence of water molecules within the crystal lattice significantly influences the compound's physical and chemical properties.
The crystal structure of potassium hydroxide monohydrate has been a subject of detailed investigation. For instance, a study on potassium hexacyanonitrosovanadate(I) revealed the co-crystallization of potassium hydroxide and water molecules, indicating the formation of a complex hydrate (B1144303) structure. iucr.org The analysis showed a disordered arrangement of hydroxide ions and water molecules within the crystal lattice. iucr.org
Table 1: Crystallographic Data for Anhydrous Potassium Hydroxide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C22–P21 |
| a | 3.95 Å |
| b | 4.00 Å |
| c | 5.73 Å |
| β | 103.6° |
This data is based on early X-ray and infrared studies that corrected previously reported crystal structures. aip.orgnorthwestern.educapes.gov.br
Advanced Spectroscopic Techniques for Characterizing Solution States
While XRD is paramount for solid-state characterization, advanced spectroscopic techniques are indispensable for understanding the behavior of potassium hydroxide in aqueous solutions. Infrared (IR) and Raman spectroscopy are particularly powerful in this regard, providing insights into ion-solvent and ion-ion interactions.
Infrared Spectroscopy:
Infrared spectroscopy of crystalline KOH reveals distinct vibrational modes. At room temperature, broad bands are observed around 3600 cm⁻¹ and 643 cm⁻¹. dntb.gov.uacapes.gov.br The band at 3600 cm⁻¹ is attributed to the O-H stretching vibration, while the 643 cm⁻¹ band corresponds to a librational (rocking) fundamental. dntb.gov.uacapes.gov.br Upon cooling to -180°C, the O-H stretching band splits into a doublet, a phenomenon arising from the coupling between the two hydroxide ions within the unit cell. dntb.gov.uacapes.gov.br The study of deuterated potassium hydroxide (KOD) has also been instrumental in interpreting these spectra. aip.orgnorthwestern.edudntb.gov.ua
In concentrated aqueous solutions of KOH, IR spectroscopy helps in studying the hydrated hydroxyl anion. researchgate.net By subtracting the bulk water spectrum, the spectrum of the hydrated hydroxide species can be isolated, providing information on the hydrogen bonding environment. researchgate.net
Raman Spectroscopy:
Raman spectroscopy of aqueous KOH solutions shows a characteristic sharp peak around 3620 cm⁻¹, which is due to the stretching vibrations of the OH⁻ ions. oup.com In the low-frequency region, a band at approximately 285 cm⁻¹ is observed, which is specific to aqueous KOH solutions and is attributed to the stretching vibrations of hydrogen bonds between water molecules and hydroxide ions. oup.com The intensity of this band increases with higher KOH concentrations. oup.com
Studies on glassy-state aqueous KOH solutions have been beneficial in reducing the Rayleigh scattering wing, allowing for a clearer observation of weak Raman bands near the exciting line. oup.comresearchgate.netoup.com Furthermore, Raman spectra of anhydrous molten KOH show an OH⁻ stretching peak at approximately 3607 cm⁻¹. nih.gov
Table 2: Key Spectroscopic Features of Potassium Hydroxide
| Technique | Sample State | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| Infrared | Crystalline (23°C) | ~3600 | O-H Stretch |
| 643 | Librational Fundamental | ||
| Infrared | Crystalline (-180°C) | ~3600 (doublet) | O-H Stretch (Coupled) |
| Raman | Aqueous Solution | ~3620 | OH⁻ Stretch |
| ~285 | H-bond (H₂O---OH⁻) Stretch |
Quantitative Analysis of Trace Impurities in High-Purity Samples (e.g., FAAS, ICP-OES)
For applications in the semiconductor and electronics industries, the purity of potassium hydroxide is of utmost importance. kanto.co.jp Even trace amounts of metallic and anionic impurities can significantly impact device performance and manufacturing yields. Therefore, highly sensitive analytical techniques are required for their quantification.
Common impurities in commercial potassium hydroxide include water, potassium carbonate (formed by reaction with atmospheric carbon dioxide), and traces of salts like potassium chloride from the manufacturing process. dawnscientific.comreddit.com High-purity grades of KOH are produced to minimize these impurities, with some products guaranteeing metal impurities at the parts-per-trillion (ppt) level. kanto.co.jp
Flame Atomic Absorption Spectroscopy (FAAS):
FAAS is a well-established technique for the determination of certain metal impurities. For instance, a method for determining calcium, magnesium, and sodium in potassium hydroxide using flame AAS involves dissolving the sample and neutralizing it before analysis. acs.org
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
ICP-OES and ICP-MS are powerful and versatile methods for the simultaneous multi-elemental analysis of trace and ultra-trace impurities in high-purity potassium hydroxide. labmanager.com These techniques offer low detection limits, often in the μg/L (ppb) to sub-μg/L range. researchgate.net
Sample preparation for ICP analysis of concentrated KOH solutions can be challenging due to the high matrix effects. researchgate.net Strategies often involve neutralization with high-purity acids like nitric acid or the use of techniques like electrodialysis to remove the bulk of the KOH matrix prior to analysis. researchgate.net Another approach involves the use of an argon gas dilution system to handle the high total dissolved solids. researchgate.net The accuracy of these methods is typically validated by analyzing spiked samples. researchgate.net
Research has shown the effects of ppb-level metal impurities such as Cu and Pb in aqueous KOH solutions on the etching of silicon wafers, highlighting the critical need for accurate trace element analysis. myu-group.co.jp
Table 3: Common Impurities and Analytical Techniques
| Impurity | Analytical Technique(s) | Typical Concentration Levels in High-Purity Grades |
|---|---|---|
| Sodium (Na) | FAAS, ICP-OES, ICP-MS | ≤ 500.0 ppm sigmaaldrich.com |
| Iron (Fe) | ICP-OES, ICP-MS | ppt-level kanto.co.jp |
| Copper (Cu) | ICP-OES, ICP-MS | ppt-level kanto.co.jp |
| Aluminum (Al) | ICP-OES, ICP-MS | ppt-level kanto.co.jp |
| Calcium (Ca) | FAAS, ICP-OES, ICP-MS | ppt-level kanto.co.jp |
| Chloride (Cl⁻) | Ion Chromatography | Varies by grade |
| Carbonate (K₂CO₃) | Titration | ≤ 2.0% dawnscientific.com |
Q & A
Q. What standardized protocols should be followed for preparing analytical-grade potassium hydroxide monohydrate solutions, and how are they validated?
this compound (KOH·H₂O) solutions require careful preparation to avoid carbonate contamination. A validated method involves dissolving KOH pellets in deionized water, followed by adding a saturated barium hydroxide solution to precipitate carbonate impurities. The solution is filtered and standardized using titrimetric methods (e.g., against potassium hydrogen phthalate). This ensures accurate molarity for experimental use .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
KOH·H₂O is highly corrosive. Safety protocols include using PPE (gloves, goggles), working in a fume hood, and storing in airtight, moisture-resistant containers. In case of skin contact, rinse immediately with water for 15+ minutes. For inhalation exposure, move to fresh air and seek medical attention. Spills should be neutralized with weak acids (e.g., acetic acid) .
Q. How does the crystalline structure of this compound influence its reactivity in aqueous solutions?
KOH·H₂O adopts a rhombohedral crystalline structure, similar to NaCl, with strong ionic bonding between K⁺ and OH⁻ ions. This structure enhances its solubility in polar solvents like water or ethanol, enabling rapid dissociation and high alkalinity. The monohydrate form stabilizes the crystal lattice, reducing deliquescence compared to anhydrous KOH .
Advanced Research Questions
Q. What methodological steps are essential for accurate quantification of sodium and potassium impurities in KOH·H₂O using flame atomic absorption spectroscopy (FAAS)?
FAAS is optimized by digesting KOH·H₂O in ultrapure nitric acid (1% v/v) to minimize matrix interference. Calibration curves are prepared using certified reference materials (CRMs) for Na and K. Detection limits (0.0010–0.40%) are achieved by adjusting burner height and nebulizer flow rate. Background correction is critical to address spectral overlaps from Li or Ca .
Q. How can inductively coupled plasma optical emission spectroscopy (ICP-OES) be employed to simultaneously analyze multiple trace metals in KOH·H₂O, and what are the key advantages over FAAS?
ICP-OES allows simultaneous detection of Ca, Mg, Cu, and other metals at ppm levels. Samples are diluted in 2% HNO₃ and introduced via a peristaltic pump. Advantages include lower detection limits (ppb range) and reduced interference from alkaline matrices. Internal standards (e.g., Y or Sc) correct for plasma instability .
Q. In synthetic chemistry applications, how does the choice between anhydrous KOH and its monohydrate form affect reaction kinetics and product yield?
The monohydrate form reduces exothermicity during dissolution, improving control in hydrolysis or saponification reactions. For example, in ester cleavage, KOH·H₂O in ethanol achieves higher yields (78–85%) compared to anhydrous KOH due to moderated reactivity. Solvent polarity and temperature (45–60°C) further optimize reaction rates .
Q. What experimental approaches are recommended to address discrepancies in impurity levels reported by gravimetric and spectroscopic methods for KOH·H₂O?
Discrepancies arise from incomplete digestion (gravimetric) or spectral interference (FAAS/ICP-OES). Cross-validate methods using CRMs. For gravimetric acid-insolubles analysis, ensure complete dissolution via refluxing in HCl. For spectroscopic data, apply matrix-matched standards and validate with spike recovery tests (90–110% acceptable) .
Q. How can life cycle assessment (LCA) methodologies be applied to evaluate the sustainability of KOH·H₂O production processes in academic research?
LCA evaluates energy consumption, GHG emissions (e.g., CO₂ from KOH synthesis), and waste generation. Minviro’s framework for lithium hydroxide can be adapted, prioritizing renewable energy in calcination steps and recycling alkaline byproducts. Metrics include kg CO₂-eq per kg KOH·H₂O, with benchmarks from industrial-scale data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
